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molecular formula C16H17N B8456268 9-(Butan-2-YL)-9H-carbazole CAS No. 200698-06-2

9-(Butan-2-YL)-9H-carbazole

Cat. No. B8456268
M. Wt: 223.31 g/mol
InChI Key: ZUJCVBCKDAFTBW-UHFFFAOYSA-N
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Patent
US05736284

Procedure details

30 g (179.46 mmol) of carbazole, 71 g of 85% KOH, 40 g of potassium carbonate, 6.0 g of tetra-n-butylammonium hydrogensulfate, 50.0 g (271.7 mmol) of 2-iodobutane and 300 ml of DMF were allowed to react and after treated in the same manner as with Example 7 (1) to obtain 9.66 g of 9-s-butylcarbazole.
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
71 g
Type
reactant
Reaction Step Two
Quantity
40 g
Type
reactant
Reaction Step Three
Quantity
50 g
Type
reactant
Reaction Step Four
[Compound]
Name
Example 7 ( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
6 g
Type
catalyst
Reaction Step Six
Name
Quantity
300 mL
Type
solvent
Reaction Step Seven
Yield
24.1%

Identifiers

REACTION_CXSMILES
[CH:1]1[C:13]2[NH:12][C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1.[OH-].[K+].C(=O)([O-])[O-].[K+].[K+].I[CH:23]([CH2:25][CH3:26])[CH3:24]>S([O-])(O)(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC.CN(C=O)C>[CH:23]([N:12]1[C:11]2[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=2[C:5]2[C:13]1=[CH:1][CH:2]=[CH:3][CH:4]=2)([CH2:25][CH3:26])[CH3:24] |f:1.2,3.4.5,7.8|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3NC12
Step Two
Name
Quantity
71 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
40 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
50 g
Type
reactant
Smiles
IC(C)CC
Step Five
Name
Example 7 ( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
6 g
Type
catalyst
Smiles
S(=O)(=O)(O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Seven
Name
Quantity
300 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react

Outcomes

Product
Name
Type
product
Smiles
C(C)(CC)N1C2=CC=CC=C2C=2C=CC=CC12
Measurements
Type Value Analysis
AMOUNT: MASS 9.66 g
YIELD: PERCENTYIELD 24.1%
YIELD: CALCULATEDPERCENTYIELD 24.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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